molecular formula C11H13N5O3 B2644800 methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate CAS No. 920434-47-5

methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2644800
CAS No.: 920434-47-5
M. Wt: 263.257
InChI Key: BPOWVKCCFFFLAA-UHFFFAOYSA-N
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Description

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a tetrazole derivative featuring a carbamate functional group (-O(CO)NH-) attached via a methylene bridge to the tetrazole ring. The tetrazole core is substituted at the 1-position with a 4-methoxyphenyl group. This structure combines the electron-rich aromatic system of the methoxyphenyl group with the polar carbamate moiety, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-9-5-3-8(4-6-9)16-10(13-14-15-16)7-12-11(17)19-2/h3-6H,7H2,1-2H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOWVKCCFFFLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from an appropriate nitrile precursor using sodium azide in the presence of a catalyst. The methoxyphenyl group is then introduced through a substitution reaction, followed by the formation of the carbamate moiety via a reaction with methyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, amines, and carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Tetrazole Ring

Halogen-Substituted Analogs

Compounds such as 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole and 1-(4’-Bromophenyl)-5-methyl-1H-tetrazole () share the 5-methyltetrazole scaffold but replace the methoxyphenyl group with halogens. These analogs exhibit:

  • Higher Melting Points : For example, 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole melts at 152–154°C, compared to the methoxy analog’s expected lower melting point due to reduced crystallinity from the methoxy group’s steric bulk .
  • Synthetic Yields : Halogenated analogs are synthesized in moderate yields (60–75%), similar to methoxy-substituted tetrazoles .
Sulfonyl vs. Carbamate Functional Groups

Compounds like tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga) () and 4-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)hept-6-enenitrile (3ja) () replace the carbamate with sulfonyl (-SO₂-) groups. Key differences include:

  • Reactivity : Sulfonyl groups enhance electrophilicity, facilitating nucleophilic substitutions, whereas carbamates are more hydrolytically stable under acidic conditions .
  • Synthetic Routes : Sulfonylated analogs are synthesized via iron-catalyzed multicomponent reactions (yields: 50–68%), while carbamates typically require coupling reactions with chloroformate derivatives .
Heterocyclic Modifications

The compound 1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine () introduces a piperazine ring. This modification:

  • Enhances Solubility : Polar sulfonyl and piperazine groups improve aqueous solubility compared to the carbamate analog.
  • Pharmacological Potential: Piperazine derivatives are common in drug candidates, suggesting the carbamate analog could be tailored for similar applications .

Carbamate Derivatives with Alternative Heterocycles

Compounds like [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate () replace the tetrazole with a pyrazole ring. Differences include:

  • Electronic Properties : Pyrazoles are less electron-deficient than tetrazoles, altering reactivity in cycloaddition reactions.
  • Biological Activity : Pyrazole-carbamate hybrids are explored for pesticidal activity, whereas tetrazole-carbamates may target cardiovascular or inflammatory pathways .

Spectral and Physicochemical Properties

Compound Melting Point (°C) HRMS (M+H+) Calc./Exp. Key ¹H NMR Signals (δ, ppm) Reference
1-(4’-Methoxyphenyl)-5-methyltetrazole* Not reported Not available ~3.8 (OCH₃), ~5.4 (CH₂)
tert-Butyl 3-cyano-2-((sulfonyl)methyl)... Oil (liquid) 412.1438/412.1449 3.77 (s, OCH₃), 4.35 (s, CH₂SO₂)
Piperazine-sulfonyl analog Not reported Not available 3.72 (s, OCH₃), 3.15 (piperazine CH₂)

*Hypothetical data inferred from analogs in .

Key Insights

  • Substituent Effects : Methoxy groups enhance electron density, stabilizing the tetrazole ring, while sulfonyl/carbamate groups modulate polarity and reactivity.
  • Synthetic Flexibility : Multicomponent reactions (e.g., iron-catalyzed) offer efficient routes to sulfonylated analogs, whereas carbamates may require specialized coupling agents.
  • Pharmacological Potential: Tetrazole-carbamates are underexplored compared to sulfonylated or piperazine-containing analogs, warranting further study for drug discovery .

Biological Activity

Methyl ((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tetrazole ring linked to a 4-methoxyphenyl group and a carbamate moiety . This structural configuration is significant as it influences the compound's reactivity and biological properties. The tetrazole moiety is known for its ability to mimic carboxylic acids, which enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

  • Molecular Targets : The compound can interact with enzymes and receptors that are critical in various biochemical pathways, including those related to inflammation and cancer.
  • Biochemical Pathways : It has been studied for effects on pathways involved in apoptosis, cell proliferation, and microbial activity.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . Similar tetrazole derivatives have shown promise in inhibiting cancer cell growth by inducing apoptosis and disrupting key signaling pathways.

CompoundIC50 (µM)Cancer TypeMechanism
ZQL-4c0.67BreastInduces apoptosis via oxidative stress
ZQL-4c2.96MCF-7Inhibits Notch-AKT signaling

The compound ZQL-4c, which shares structural similarities with this compound, demonstrated significant cytotoxicity against breast cancer cell lines through mechanisms involving oxidative stress and apoptosis induction.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies suggest that tetrazole derivatives can exhibit activity against various bacterial strains, making them potential candidates for antibiotic development.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable properties such as:

  • Solubility : The tetrazole moiety enhances lipid solubility, suggesting good bioavailability.
  • Stability : Tetrazoles are generally stable over a wide pH range and resistant to various oxidizing and reducing agents.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal indicated that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis through oxidative stress pathways .
  • Antimicrobial Research : Another study focused on the antimicrobial potential of tetrazole derivatives, highlighting their effectiveness against specific bacterial strains, which could lead to the development of new antibiotics.

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